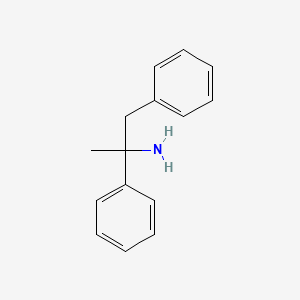

1,2-Diphenylpropan-2-amine

描述

1,2-Diphenylpropan-2-amine is an organic compound with the chemical formula C₁₅H₁₇N. echemi.comamericanelements.com Structurally, it features a propane (B168953) backbone with two phenyl groups and an amine group. While specific research on this particular molecule is limited, its core structure, the diphenylpropane amine scaffold, is a significant motif in various areas of chemical science.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₇N echemi.comamericanelements.com |

| Molecular Weight | 211.31 g/mol americanelements.com |

| CAS Number | 118910-28-4 echemi.com |

| Appearance | Liquid americanelements.com |

| Boiling Point | 313.5 °C at 760 mmHg americanelements.com |

| Density | 1.035 g/cm³ americanelements.com |

Diphenylpropane amine scaffolds are pivotal structural units in organic chemistry due to their combination of rigid phenyl groups and a flexible propane chain bearing a reactive amine group. This unique combination makes them valuable as building blocks for more complex molecules and as chiral auxiliaries in asymmetric synthesis. Chiral diamine derivatives of the propane backbone, for instance, are crucial in coordination chemistry and pharmaceutical applications because they can form stable complexes.

The general class of phenethylamines, to which these compounds are related, is known to possess a wide range of biological activities, sparking interest in their potential pharmacological effects. The synthesis of derivatives often involves foundational organic reactions such as reductive amination or nucleophilic substitution, making them accessible for broad research applications.

Research interest in propane-based diamines has a documented history, with synthetic protocols for related compounds like N,N'-diphenylpropane-1,2-diamine being established as early as 1979. These early methods often involved reductive amination using reagents like hydrazine (B178648) hydrate.

Over the decades, the focus has evolved. More advanced protocols now leverage transition-metal catalyzed reactions, such as the Buchwald-Hartwig amination, for more efficient synthesis. The research has also broadened from fundamental synthesis to application-driven studies. For example, derivatives of the related 1,3-diphenylpropane (B92013) structure have been investigated for their antioxidant properties and as intermediates in the synthesis of antihypertensive agents. Furthermore, a 2011 patent describes a process for preparing 2,2-bis(aminophenyl)-propane through the nitration and subsequent reduction of 2,2-diphenylpropane, highlighting its role as a precursor in industrial synthesis. google.com This demonstrates a shift from simple synthesis to creating functional molecules with specific, high-value applications.

While detailed contemporary research focusing explicitly on this compound is not abundant in publicly available literature, the trajectory of its structural isomers and related compounds offers insight into its potential future. The compound is commercially available, indicating its use as a building block or intermediate in undisclosed synthetic processes. americanelements.com

Current research on the broader family of diphenylalkanes and their amine derivatives points towards several promising areas:

Pharmaceuticals: Related structures are explored for their potential therapeutic applications. For example, 1,3-diphenylpropane derivatives are investigated as intermediates for drug development.

Polymer Chemistry and Material Science: The stable structure of diphenylalkanes makes them suitable for creating materials with specific thermal or mechanical properties. smolecule.com

Synthetic Intermediates: The fundamental structure of 1,2-diphenylpropane (B1197580) serves as a model for studying steric and electronic effects in organic reactions. smolecule.com A patent from 2001 details the use of a related compound, 2,2-diphenylpropane, in the synthesis of 4-(1-methyl-1-phenylethyl)benzaldehyde, a component for creating amine derivatives with antimycotic effects. googleapis.com

Given these trends, the future prospects for this compound likely lie in its utility as a specialized chemical intermediate. Its specific stereochemistry and substitution pattern may offer advantages in the targeted synthesis of complex organic molecules for pharmaceuticals, agrochemicals, or materials science. Further research is needed to fully elucidate the specific reactions and applications where this compound can provide significant value.

Structure

3D Structure

属性

IUPAC Name |

1,2-diphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINQHBRSXWQJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922810 | |

| Record name | 1,2-Diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118910-28-4 | |

| Record name | Fpl 12495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118910284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESGLYCINYLREMACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YZY7Y66V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Investigations of 1,2 Diphenylpropan 2 Amine and Its Stereoisomers

Analysis of Enantiomeric and Diastereomeric Forms of the Diphenylpropan-2-amine Scaffold

The 1,2-diphenylpropan-2-amine molecule possesses two stereocenters, leading to the existence of four possible stereoisomers. These consist of two pairs of enantiomers. The analysis and separation of these stereoisomers are fundamental for understanding their distinct properties.

The enantiomeric and diastereomeric forms of related structures, such as 1,2-diphenylpropan-1-amine, have been documented. For instance, the (1R,2S) and (1S,2R) forms are one enantiomeric pair, while the (1R,2R) and (1S,2S) forms constitute the other. These diastereomeric pairs exhibit different physical and chemical properties, which allows for their separation using techniques like fractional crystallization or chromatography.

The characterization of these isomers often involves spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers, as they will exhibit different chemical shifts and coupling constants. Chiroptical methods, such as circular dichroism (CD) spectroscopy, are employed to differentiate between enantiomers.

Stereocontrol Mechanisms in Synthetic Reactions Involving the this compound Core

Achieving stereocontrol in the synthesis of this compound is a significant challenge for chemists. The goal is to selectively produce a single desired stereoisomer out of the possible four. This is often accomplished through stereoselective synthesis, where the reaction pathway is manipulated to favor the formation of one stereoisomer over the others.

The stereochemical outcome of a reaction can be highly dependent on the reaction conditions. Factors such as temperature, solvent, and the choice of catalyst can all play a crucial role in determining which stereoisomer is formed preferentially. For example, in reactions involving chiral catalysts, the catalyst can create a chiral environment that directs the reactants to approach each other in a specific orientation, leading to the formation of a particular stereoisomer.

In the synthesis of related 1-arylpropan-2-amines, enzymatic-catalyzed biotransamination has been shown to produce optically active amines with high conversions and excellent enantiomeric excess. uniovi.es The choice of the specific amine transaminase enzyme can even allow for the selective production of either the (R)- or (S)-enantiomer. uniovi.es

Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, are highly stereospecific. The stereochemistry of the starting material directly dictates the stereochemistry of the product. libretexts.org For an E2 reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar conformation. chemistrysteps.comchemistrysteps.com This requirement has significant implications for the stereochemical outcome of the reaction.

For instance, in the E2 elimination of (1R,2R)-1-bromo-1,2-diphenylpropane, only the (Z)-1,2-diphenylpropene is formed. askthenerd.com Conversely, the E2 elimination of its diastereomer, (1S,2R)-1-bromo-1,2-diphenylpropane, yields exclusively the (E)-1,2-diphenyl-1-propene. askthenerd.com This stereospecificity arises from the required anti-periplanar arrangement of the hydrogen and the bromine atom in the transition state. chemistrysteps.comaskthenerd.com

Table 1: Stereospecificity of E2 Elimination in 1-Bromo-1,2-diphenylpropane

| Starting Material Stereoisomer | Product Stereoisomer |

| (1R,2R)-1-bromo-1,2-diphenylpropane | (Z)-1,2-diphenylpropene |

| (1S,2S)-1-bromo-1,2-diphenylpropane | (Z)-1,2-diphenylpropene |

| (1S,2R)-1-bromo-1,2-diphenylpropane | (E)-1,2-diphenyl-1-propene |

| (1R,2S)-1-bromo-1,2-diphenylpropane | (E)-1,2-diphenyl-1-propene |

Chirality Transfer in Derivatization Processes

Derivatization is the process of chemically modifying a compound to produce a new compound that is better suited for a particular analytical technique. In the context of chiral molecules like this compound, derivatization with a chiral reagent can be used to create diastereomers that are more easily separated or distinguished.

During this process, it is crucial that the chirality of the original molecule is transferred to the new derivative without racemization or epimerization. Chiral derivatizing agents, such as Mosher's acid, are often used for this purpose. frontiersin.org When a chiral amine reacts with a chiral derivatizing agent, two diastereomeric products are formed. These diastereomers can then be separated by chromatography, and the original enantiomers of the amine can be recovered.

Absolute Configuration Determination and Stereochemical Assignment

Determining the absolute configuration of a chiral molecule is the process of assigning the (R) or (S) designation to each stereocenter. This is a critical step in fully characterizing a chiral compound.

One of the most definitive methods for determining absolute configuration is X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of the atoms.

Spectroscopic methods can also be used to assign the absolute configuration. For chiral primary amines, a method has been developed that utilizes 19F NMR spectroscopy. frontiersin.org This involves reacting the amine with two enantiomers of a chiral derivatizing agent containing a fluorine atom. The difference in the 19F NMR chemical shifts of the resulting diastereomers can be correlated with the absolute configuration of the amine. frontiersin.org This method relies on comparing the experimental data with DFT (Density Functional Theory) calculations. frontiersin.org

Reactivity and Mechanistic Studies of 1,2 Diphenylpropan 2 Amine

Fundamental Amine Reactivity and Functional Group Transformations

The primary amine group is the most reactive site on the 1,2-diphenylpropan-2-amine molecule. Its reactivity is characterized by the lone pair of electrons on the nitrogen atom, which makes it both a base and a nucleophile. mnstate.edu

Basicity and Salt Formation: Like other aliphatic amines, this compound is a weak base and readily reacts with acids to form ammonium (B1175870) salts. This protonation is a reversible process. mnstate.edu

N-Alkylation and N-Acylation: As a primary amine, it can undergo nucleophilic substitution reactions with alkyl halides (N-alkylation) or acyl halides/anhydrides (N-acylation) to form secondary and tertiary amines or amides, respectively. mnstate.edusemanticscholar.org These reactions proceed via an SN2 mechanism. Mono-alkylation can be selective under specific catalytic conditions, such as "borrowing hydrogen" methodologies that use alcohols as alkylating agents, often catalyzed by transition metals like manganese or palladium. nih.govchemrxiv.org

Reaction with Carbonyls: The amine can react with aldehydes and ketones in an addition-elimination sequence to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves an intermediate "aminol" or carbinolamine. mnstate.edu

Reaction with Nitrous Acid: The reaction of primary aliphatic amines with nitrous acid (HNO₂) is complex. It typically proceeds through the formation of an unstable diazonium salt, which can then decompose through various pathways, often leading to a mixture of products including alcohols and alkenes via SN1 and E1 mechanisms. msu.edu

Table 1: Summary of Fundamental Amine Reactions

| Reaction Type | Reagent(s) | Product Type | General Mechanism |

| Salt Formation | H-X (acid) | Ammonium Salt | Acid-Base (Protonation) |

| N-Alkylation | R-X (Alkyl Halide) | Secondary/Tertiary Amine | SN2 |

| N-Acylation | RCOX (Acyl Halide) | Amide | Nucleophilic Acyl Substitution |

| Imine Formation | R₂C=O (Ketone/Aldehyde) | Imine | Addition-Elimination |

| Diazotization | HONO (Nitrous Acid) | Diazonium Salt (unstable) | Electrophilic attack by NO⁺ |

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Carbon-Heteroatom Bond Formation: The most direct C-heteroatom bond formation involving this molecule is the creation of a new C-N bond where the amine acts as the nucleophile. This is exemplified in reactions like the Buchwald-Hartwig amination or Ullmann condensation, where the amine can be coupled with aryl halides to form more complex diaryl or alkyl-aryl amines.

Carbon-Carbon Bond Formation: The two phenyl rings of this compound can participate in carbon-carbon bond-forming reactions, provided they are appropriately functionalized (e.g., halogenated). Standard palladium-catalyzed cross-coupling reactions are applicable here:

Suzuki Coupling: Reaction of a halogenated derivative with an organoboron reagent.

Heck Reaction: Coupling of a halogenated derivative with an alkene.

Friedel-Crafts Reactions: The aromatic rings can undergo Friedel-Crafts alkylation or acylation, where an alkyl or acyl group is attached to the ring via a new C-C bond. wikipedia.orgmasterorganicchemistry.com However, the basic amine group can interfere with the Lewis acid catalyst (e.g., AlCl₃) by forming a complex. This often necessitates protecting the amine group (e.g., by converting it to an amide) before carrying out the reaction. libretexts.org

Elucidation of Reaction Mechanisms and Intermediates

The mechanisms of reactions involving this compound are dictated by its functional groups.

Electrophilic Aromatic Substitution (SEAr): This is a key mechanism for reactions occurring on the phenyl rings, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlkouniv.ac.in The mechanism proceeds in two steps:

The aromatic π system acts as a nucleophile, attacking a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts aromaticity. lkouniv.ac.in

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring in a fast step. lkouniv.ac.in

The substituents on the phenyl rings—the benzyl (B1604629) group (-CH₂Ph) on one ring and the 1-amino-1-phenylethyl group on the other—are both considered activating, ortho-, para-directing groups. They donate electron density to the ring, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions. wikipedia.org

Radical Processes: While less common for this type of molecule under standard conditions, radical intermediates could be generated. For example, reactions involving aryl diazonium salts (formed from an aromatic amine, not the aliphatic one in this molecule) can proceed via radical mechanisms. msu.edu It is plausible that under specific photochemical or strong oxidizing conditions, radical intermediates could be formed, but such pathways are not extensively documented for this specific compound.

Investigations into Regioselectivity and Chemoselectivity

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between the nucleophilic amine and the nucleophilic phenyl rings.

In reactions with electrophiles like acyl chlorides or alkyl halides, the amine is significantly more nucleophilic and will react preferentially (chemoselectively) to form amides or N-alkylated products.

In reactions requiring strong Lewis acid catalysts like Friedel-Crafts acylation, the amine's basicity causes it to react with the catalyst first, deactivating it. Therefore, the amine must be protected to allow the desired electrophilic aromatic substitution to occur on a phenyl ring. libretexts.org

Regioselectivity: This concerns the position at which a reaction occurs. For electrophilic aromatic substitution, the directing effects of the existing substituents determine the regiochemical outcome. The two phenyl rings in this compound are not equivalent.

Ring A: The phenyl group attached to the benzylic carbon (-CH₂-). This is substituted with an alkyl group, which is a weak activator and directs incoming electrophiles to the ortho and para positions.

Ring B: The phenyl group attached to the tertiary carbon bearing the amine (-C(CH₃)(NH₂)-). This is also an alkyl-type substituent and is similarly ortho-, para-directing.

When two activating groups are present on a benzene (B151609) ring system, the position of substitution is determined by their combined influence and steric hindrance. msu.edu The directing effects of both alkyl-type substituents on Ring A and Ring B are reinforcing, favoring substitution at the positions ortho and para to the point of attachment. Steric hindrance from the bulky propan-2-amine chain may favor substitution at the less hindered para position over the ortho positions.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Phenyl Ring | Substituent | Directing Effect | Predicted Major Products | Rationale |

| Ring A (on -CH₂-) | Alkyl (Activating) | Ortho, Para | Para-substituted | Steric hindrance may disfavor ortho positions. |

| Ring B (on -C(NH₂)-) | Alkyl (Activating) | Ortho, Para | Para-substituted | Significant steric bulk from the rest of the molecule makes the para position most accessible. |

Advanced Analytical and Spectroscopic Characterization in 1,2 Diphenylpropan 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 1,2-Diphenylpropan-2-amine in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The two phenyl groups, being diastereotopic due to the adjacent chiral center, would likely exhibit complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The methine (CH) proton would appear as a quartet, coupled to the three methyl protons. The methyl (CH₃) protons would present as a doublet, coupled to the single methine proton. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the methyl carbon, the methine carbon, and the quaternary carbon bearing the amine group. The aromatic carbons of the two phenyl rings would produce a set of signals in the downfield region (typically δ 120-150 ppm). Due to symmetry, some aromatic carbon signals may overlap.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | ~7.1 - 7.4 | Multiplet (m) | 10H |

| Methine Proton (CH) | ~3.5 - 4.0 | Quartet (q) | 1H |

| Amine Protons (NH₂) | ~1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H |

| Methyl Protons (CH₃) | ~1.2 - 1.5 | Doublet (d) | 3H |

| ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (δ, ppm) | ||

| Aromatic Carbons (C₆H₅) | ~125 - 145 | ||

| Quaternary Carbon (C-NH₂) | ~55 - 65 | ||

| Methine Carbon (CH) | ~45 - 55 | ||

| Methyl Carbon (CH₃) | ~15 - 25 |

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's constitution. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, a key cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC identifies longer-range couplings between protons and carbons (typically two to four bonds). sdsu.edu This is vital for connecting different parts of the molecule. For instance, correlations would be expected from the methyl protons to both the methine carbon and the quaternary carbon, and from the methine proton to the carbons of its attached phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's conformation and stereochemistry. Cross-peaks would be expected between the methine proton and the ortho-protons of its adjacent phenyl ring, as well as between the methyl protons and the protons of the second phenyl ring.

Summary of Expected 2D NMR Correlations for this compound

| Experiment | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | ¹H-¹H through-bond coupling | CH ↔ CH₃ |

| HSQC | ¹H-¹³C one-bond correlation | CH (proton) ↔ CH (carbon) CH₃ (protons) ↔ CH₃ (carbon) |

| HMBC | ¹H-¹³C long-range correlation | CH₃ (protons) ↔ C-NH₂ and CH CH (proton) ↔ C-NH₂ and Phenyl Carbons |

| NOESY | ¹H-¹H through-space correlation | CH ↔ ortho-protons of adjacent phenyl ring CH₃ ↔ protons of other phenyl ring |

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) spectroscopy characterizes molecules in their solid, crystalline, or amorphous forms. springernature.comnih.gov In ssNMR, anisotropic (orientation-dependent) interactions cause significant line broadening, which can be overcome by techniques like Magic-Angle Spinning (MAS). emory.edust-andrews.ac.uk For this compound, ssNMR could be used to study different polymorphic forms (if they exist), providing distinct spectra for each crystal packing arrangement. It can also offer insights into the molecular conformation and intermolecular interactions present in the solid state. scirp.org

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (typically two bands) |

| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH and -CH₃ | 2850 - 3000 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |

| C=C Stretch (in-ring) | Aromatic Ring | 1450 - 1600 (multiple bands) |

| C-H Bend (out-of-plane) | Substituted Benzene (B151609) | 690 - 900 |

The presence of two sharp-to-medium bands in the 3300-3500 cm⁻¹ region would be strong evidence for the primary amine. scirp.org Aromatic C=C stretching vibrations typically appear as a series of absorptions in the 1450-1600 cm⁻¹ range, confirming the phenyl groups. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. youtube.com

For this compound (C₁₅H₁₇N), the molecular weight is 211.30 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 211. In accordance with the nitrogen rule, the odd molecular weight is consistent with the presence of a single nitrogen atom. whitman.edu

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com For this compound, cleavage of the bond between the quaternary carbon and the methine carbon is the most likely fragmentation. This would result in a stable, resonance-delocalized benzylic radical and a prominent iminium cation fragment.

Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 211 | [C₁₅H₁₇N]⁺ | Molecular Ion (M⁺) |

| 120 | [C₆H₅-C(NH₂)=CH₂]⁺ | Result of alpha-cleavage (loss of benzyl (B1604629) radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from the benzyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl ion |

The base peak in the spectrum would likely be at m/z 120, corresponding to the stable iminium cation formed via alpha-cleavage.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.comanton-paar.com This technique involves directing X-rays at a single, high-quality crystal and analyzing the resulting diffraction pattern.

An SCXRD analysis of this compound would provide an unambiguous determination of its molecular structure, yielding highly accurate data on:

Atomic Coordinates : The exact position of every non-hydrogen atom in the crystal's unit cell.

Bond Lengths and Angles : Precise measurements of all covalent bond lengths and the angles between them, confirming the molecular geometry.

Torsional Angles : Information about the conformation of the molecule, including the rotational positioning of the two phenyl groups relative to the propane (B168953) backbone.

Stereochemistry : Absolute confirmation of the relative stereochemistry between the two chiral centers.

Crystal Packing and Intermolecular Interactions : Details on how the molecules arrange themselves in the crystal lattice, including any hydrogen bonding involving the amine group and potential π-π stacking interactions between the phenyl rings. mdpi.comnih.gov

This technique is considered the gold standard for structural proof, providing definitive evidence that complements the data obtained from spectroscopic methods. mdpi.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and determining the enantiomeric excess (ee) of chiral compounds such as this compound. heraldopenaccess.us The precise separation of enantiomers is critical in pharmaceutical research and development to ensure the quality and efficacy of chiral drug substances. Chiral HPLC, employing Chiral Stationary Phases (CSPs), is the most effective and widely used method for this purpose. yakhak.orgnih.gov

The fundamental principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209) phenylcarbamates, are recognized for their broad applicability and success in resolving a wide range of chiral molecules, including primary amines. yakhak.orgnih.gov The selection of the appropriate CSP and the optimization of the mobile phase are crucial steps in developing a successful enantioselective separation method.

Both normal-phase (NP) and reversed-phase (RP) HPLC modes can be employed for the enantioseparation of chiral amines. The choice between these modes depends on the specific properties of the analyte and the CSP. In normal-phase chromatography, a nonpolar mobile phase, typically a mixture of alkanes like hexane (B92381) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is used. yakhak.org For reversed-phase chromatography, a polar mobile phase, such as a mixture of water, acetonitrile, and/or methanol, is utilized. chromatographyonline.com The addition of acidic or basic modifiers to the mobile phase, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. researchgate.net

The following tables present exemplary data from studies on the chiral separation of analogous primary amines, illustrating the typical parameters and results achieved. These examples serve as a guide for the potential conditions applicable to the analysis of this compound.

| Analyte (Analogue) | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection | Retention Time (min) | Resolution (Rs) | Enantioselectivity (α) |

| 2-Amino-1,2-diphenylethanol | Cyclofructan-based (CF6-P) | 80:20 Hexane/Ethanol + 0.3% TFA / 0.2% TEA | 1.0 | UV | t1: 8.5, t2: 9.8 | 2.1 | 1.18 |

| 1-(1-Naphthyl)ethylamine | Amylose tris(3,5-dichlorophenylcarbamate) | 90:10 Hexane/2-Propanol | 1.0 | UV (254 nm) | t1: 7.2, t2: 8.5 | 3.5 | 1.25 |

| Fluoxetine | Cellulose tris(3,5-dimethylphenylcarbamate) | 95:5 Hexane/2-Propanol + 0.1% DEA | 0.8 | UV (227 nm) | t1: 10.1, t2: 11.5 | 2.8 | 1.15 |

This table is illustrative and based on data for analogous compounds. Optimization would be required for this compound.

The quantitative determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. A successful method will exhibit baseline resolution (Rs > 1.5) between the enantiomeric peaks, ensuring accurate quantification. researchgate.net

| Parameter | Description | Typical Value for Good Separation |

| Retention Factor (k') | A measure of the retention of an analyte. | 2 < k' < 10 |

| Resolution (Rs) | The degree of separation between two peaks. | Rs > 1.5 |

| Enantioselectivity (α) | The ratio of the retention factors of the two enantiomers. | α > 1.1 |

The development of a robust HPLC method for purity and enantiomeric excess determination is a critical component of the analytical characterization of this compound, ensuring its stereochemical integrity for research applications.

Computational and Theoretical Investigations of 1,2 Diphenylpropan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 1,2-Diphenylpropan-2-amine, these computational methods provide insights into its fundamental properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com Geometry optimization of this compound using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), determines the most stable three-dimensional arrangement of its atoms. researchgate.net This process minimizes the total electronic energy of the molecule to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Following geometry optimization, vibrational analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. researchgate.net This analysis also predicts the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated vibrational frequencies can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the phenyl rings, the propane (B168953) backbone, and the amine group. nih.govyildiz.edu.tr

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical parameters. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. wikipedia.org These energies are calculated using DFT and provide insights into the molecule's electronic properties and its potential to participate in chemical reactions. nih.gov The distribution of the HOMO and LUMO across the molecular structure can identify the regions most susceptible to electrophilic and nucleophilic attack.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -0.25 |

| Energy Gap (ΔE) | 5.64 |

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.netnih.gov

For this compound, theoretical calculations of 1H and 13C NMR chemical shifts can be performed on the DFT-optimized geometry. ipb.pt These calculated shifts are then compared to experimental NMR data to aid in the structural elucidation and assignment of specific resonances to the corresponding nuclei within the molecule. ox.ac.uk This comparison is crucial for confirming the molecular structure and understanding the electronic environment of each atom.

DFT calculations can also be used to predict global reactivity descriptors, such as chemical hardness (η) and electronegativity (χ). researchgate.net These parameters are derived from the energies of the HOMO and LUMO.

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons and is calculated as: χ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η) represents the resistance to change in electron distribution or charge transfer and is calculated as: η = (ELUMO - EHOMO) / 2

For this compound, these values provide a quantitative measure of its reactivity. A high electronegativity suggests a strong tendency to attract electrons, while a high chemical hardness indicates greater stability and lower reactivity. researchgate.net

| Parameter | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 3.07 |

| Chemical Hardness (η) | 2.82 |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can explore its vast conformational space. nih.gov By simulating the motion of atoms based on a force field, MD can identify the most stable and frequently occurring conformations of the molecule in different environments, such as in a vacuum or in a solvent. researchgate.net These simulations provide insights into the molecule's flexibility, conformational preferences, and the energetic barriers between different conformations, which are crucial for understanding its biological activity and interactions with other molecules. nih.gov

In silico Modeling of Molecular Interactions for Structure-Function Insights (e.g., Molecular Docking for binding sites)

In silico modeling techniques, particularly molecular docking, are used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net For this compound, molecular docking can be employed to investigate its potential interactions with biological targets, such as protein binding sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are fundamental in medicinal chemistry and toxicology for predicting the activity of new, unsynthesized molecules, thereby guiding drug discovery and lead optimization. The core principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. drugdesign.org This relationship is quantified by correlating biological activity with molecular descriptors. drugdesign.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its electronic, steric, hydrophobic, and topological characteristics. drugdesign.orgugal.ro By developing robust QSAR models for a class of compounds, it becomes possible to predict the therapeutic effects or toxicity of novel analogs before they are synthesized.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related amphetamine and cathinone (B1664624) derivatives. These studies highlight the key molecular descriptors that govern the interaction of this chemical class with biological targets, such as monoamine transporters (DAT, SERT, NET) and enzymes like monoamine oxidase (MAO). unicamp.brnih.govresearchgate.netnih.gov

Key Molecular Descriptors in QSAR Models of Amphetamine Analogs

Research into amphetamine derivatives has identified several classes of molecular descriptors that are crucial for building predictive QSAR models. unicamp.brnih.govresearchgate.net These descriptors are typically calculated using computational chemistry software and can be categorized as follows:

Electronic Descriptors: These describe the electronic aspects of a molecule, such as charge distribution, which are vital for molecular interactions like hydrogen bonding and electrostatic interactions with receptor sites. ugal.ro Important electronic descriptors include:

Atomic Charges: The charges on specific atoms (e.g., CHELPG charges on aromatic carbons) can significantly influence binding affinity. unicamp.brnih.govresearchgate.net

Electrophilicity: This index measures a molecule's ability to accept electrons and can be critical for understanding reaction mechanisms with biological targets. unicamp.brnih.govresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edunih.gov

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which determines how well it fits into a receptor's binding pocket.

Steric Parameter (Es): This parameter is particularly important for substitutions on the phenyl ring, where the bulkiness of the substituent can determine selectivity for different monoamine transporters. shulginresearch.netnih.gov Studies on methcathinone (B1676376) analogs have shown that the steric bulk of para-substituents is a key determinant of selectivity between the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). shulginresearch.netnih.govacs.org

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and its interaction with hydrophobic pockets in receptors.

Log P (Octanol-Water Partition Coefficient): This is a classic measure of hydrophobicity. unicamp.brnih.govresearchgate.net Different calculated versions, such as ALOGP and MLOGP, are commonly used in QSAR studies. ugal.ro

Research Findings from QSAR Studies

A notable QSAR study on a series of 34 amphetamine derivatives investigated their inhibitory activity against monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. unicamp.brnih.govresearchgate.net The study developed models for both R and S configurations of the molecules.

The final Partial Least Squares (PLS) regression model selected six key descriptors that provided a satisfactory correlation with MAO-A inhibition. unicamp.brnih.govresearchgate.net These descriptors included electronic (CHELPG atomic charges, electrophilicity), steric (molecular surface area), and hydrophobic (log P) parameters. This indicates that a combination of these properties is essential for the biological activity of amphetamine-like molecules. unicamp.brnih.govresearchgate.net

The table below summarizes the types of descriptors found to be significant in QSAR models for amphetamine derivatives and related compounds.

| Descriptor Class | Specific Descriptor Example | Significance in QSAR Models |

|---|---|---|

| Electronic | CHELPG Atomic Charges | Describes charge distribution and potential for electrostatic interactions with the receptor. unicamp.brnih.govresearchgate.net |

| Electronic | Electrophilicity Index | Relates to the molecule's ability to accept electrons in interactions. unicamp.brnih.govresearchgate.net |

| Steric | Molecular Surface Area | Correlates with the overall size and fit of the molecule in the binding site. unicamp.brnih.govresearchgate.net |

| Steric | Steric Parameter (Es) | Crucial for determining transporter selectivity (e.g., DAT vs. SERT) based on substituent size. shulginresearch.netnih.gov |

| Hydrophobic | Log P | Influences membrane permeability and interactions with hydrophobic pockets of the target protein. unicamp.brnih.govresearchgate.net |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties such as blood-brain barrier penetration. ugal.ro |

In another line of research on para-substituted methcathinone analogues, QSAR analysis revealed a significant correlation between the steric parameter (Es) of the substituent on the phenyl ring and the drug's selectivity for DAT versus SERT. shulginresearch.netnih.gov This finding underscores how even small structural modifications can drastically alter pharmacological profiles, a principle that is central to QSAR-guided drug design. nih.gov Compounds with less steric bulk at the para-position tended to be more selective for DAT, while those with greater steric bulk showed increased selectivity for SERT. shulginresearch.netnih.gov

The following table presents data from a QSAR study on methcathinone analogs, illustrating the relationship between a physicochemical parameter and biological activity.

| Compound (para-substituent) | Steric Parameter (Es) | In Vitro Selectivity (DAT/SERT Release) |

|---|---|---|

| H (Methcathinone) | 1.24 | DAT Selective |

| CH3 (Mephedrone) | -1.24 | DAT Selective |

| F (Flephedrone) | -0.46 | DAT Selective |

| Cl | -0.97 | Mixed Effects |

| Br | -1.16 | SERT Selective |

| OCH3 (Methedrone) | -0.55 | SERT Selective |

| CF3 | -2.40 | SERT Selective |

These studies collectively demonstrate the power of QSAR modeling in elucidating the complex relationships between molecular structure and biological function for amphetamine-like compounds. For a molecule like this compound, a similar QSAR approach would likely identify a combination of electronic, steric, and hydrophobic descriptors as key predictors of its activity at various neurochemical targets.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The role of 1,2-Diphenylpropan-2-amine as a foundational precursor for a wide array of complex organic molecules is not extensively reported in mainstream chemical literature. Organic synthesis often relies on versatile and readily available starting materials for the construction of intricate molecular architectures. nih.govchemistryviews.org The class of compounds to which this compound belongs, chiral aromatic amines, are recognized as crucial building blocks for high-value chemicals, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Generally, the synthesis of complex molecules involves modular strategies where key fragments are coupled to build up the final structure. nih.govrsc.org However, specific examples detailing the use of this compound as a starting material for natural product synthesis or other complex targets are not prominent. Its most notable synthetic connection is its formation from the pharmaceutical agent remacemide (B146498), rather than its use as a starting material for further complex synthesis. nih.govnih.gov

Application as Chiral Auxiliary and Ligand in Catalysis

In the field of asymmetric catalysis, chiral amines are of paramount importance, serving as organocatalysts or as ligands for metal catalysts to induce stereoselectivity in chemical transformations. acs.org Chiral primary amines, in particular, have emerged as powerful and versatile organocatalysts for a variety of enantioselective reactions. rsc.orgbohrium.comresearchgate.net They can participate in catalytic cycles through the formation of enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of reactions. sioc-journal.cn

Despite the general utility of chiral primary amines, the specific application of this compound as a chiral auxiliary or ligand in catalysis is not well-documented. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction, after which it is removed. The structural properties of an effective auxiliary, such as conformational rigidity and steric directing ability, are crucial. The bulky nature of this compound, with a quaternary stereocenter bearing two phenyl groups, may present challenges or unique opportunities in the design of chiral ligands, but specific research into this application appears limited. galchimia.com

Constituent in the Development of Diverse Pharmaceutical Scaffolds

The most significant role of this compound is in the context of pharmaceutical development, specifically as the primary active metabolite of the drug remacemide. nih.govnih.gov Remacemide hydrochloride is an anticonvulsant and neuroprotective agent. nih.gov After administration, remacemide undergoes metabolism, losing a glycine (B1666218) moiety to form its des-glycine metabolite, which is this compound. researchgate.net

This metabolite is a potent, selective, and uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting as an open-channel blocker. nih.gov Research indicates that the neuroprotective and anticonvulsant activities of remacemide are largely mediated by this active metabolite. nih.gov The des-glycine metabolite is significantly more potent at the target ion channel than the parent drug. researchgate.netmedchemexpress.com

The 1-arylpropan-2-amine skeleton is a key pharmacophore found in numerous active pharmaceutical ingredients (APIs). researchgate.net This structural motif is present in drugs targeting a range of conditions, including sleep disorders, depression, and obesity, by interacting with targets like the serotonin (B10506) (5-HT) receptor and monoamine oxidase (MAO) enzyme. researchgate.netresearchgate.net The inclusion of this compound in this class underscores its relevance in medicinal chemistry and drug development.

| Compound | Parent Drug | Therapeutic Class | Mechanism of Action | Significance |

|---|---|---|---|---|

| This compound | Remacemide | Anticonvulsant, Neuroprotective | NMDA receptor antagonist (open-channel blocker) | Primary active metabolite responsible for the therapeutic effects of Remacemide. nih.govnih.gov |

Utility in Polymer and Materials Science as a Precursor or Component

The application of this compound as a monomer or functional component in the synthesis of polymers and advanced materials is not documented in the available literature. Polymeric amines, or polymers featuring amine functional groups, have a wide range of applications, including coatings, adhesives, and gene delivery systems. rsc.orgmdpi.com The synthesis of such polymers often involves the polymerization of amine-containing monomers or the post-polymerization modification of a polymer backbone. rsc.orgrsc.org

The incorporation of specific functional groups can tailor the properties of the resulting material. For instance, primary amines on a polymer backbone can be used for further reactions, such as Michael additions, to create more complex functional materials. rsc.orgacs.org However, the bulky steric profile of this compound, with two phenyl groups attached to the quaternary carbon bearing the amine, would likely hinder its ability to act as a monomer in traditional polymerization reactions. This steric hindrance could prevent the high degrees of polymerization necessary to form useful materials. Consequently, its utility in this field appears to be unexplored or nonexistent.

Neurobiological Research Perspectives on Diphenylpropan 2 Amine Scaffolds Mechanistic Focus

Investigations into Molecular Mechanisms of Neurotransmitter Regulation and Transport (e.g., Dopamine (B1211576), Norepinephrine)

The regulation of monoamine neurotransmitters, such as dopamine (DA) and norepinephrine (B1679862) (NE), is a critical function of presynaptic plasma membrane transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov These transporters terminate synaptic signaling by re-capturing released neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.govresearchgate.net The structural characteristics of the diphenylpropan-2-amine scaffold, particularly the presence of a protonatable amine and aromatic rings, are common features in molecules that interact with these monoamine transporters.

Investigations into similar small molecules have revealed that they can modulate transporter function, primarily by inhibiting neurotransmitter reuptake. The mechanism of such inhibition involves the molecule binding to the transporter protein, which can physically block the translocation of the endogenous neurotransmitter. Molecular modeling and simulation studies of DAT suggest that substrates and inhibitors interact with specific residues within the transporter's binding pocket. For instance, interactions with residues like Phe76, Asp79, and Ser422 are crucial for dopamine binding. nih.gov A molecule based on the diphenylpropan-2-amine scaffold would be hypothesized to engage in similar hydrophobic and hydrogen-bonding interactions.

The potency and selectivity of such interactions are highly dependent on the specific stereochemistry and substitution patterns on the aromatic rings and alkyl chain. For example, studies on various transporter substrates show that diminishing the Na+ gradient and membrane potential can alter the conformational state of DAT, affecting how different substrates bind. nih.gov Research on a potential diphenylpropan-2-amine-based compound would need to characterize its affinity for DAT and NET and determine whether it acts as a competitive inhibitor or a substrate that induces transporter-mediated efflux.

Table 1: Representative Data on Transporter Interactions for Phenylalkylamine-Class Compounds

| Compound Class | Target Transporter | Primary Mechanism of Action | Key Structural Feature |

|---|---|---|---|

| Amphetamines | DAT, NET | Substrate/Releaser | Phenyl-ethylamine core |

| Tropane Alkaloids (e.g., Cocaine) | DAT, NET, SERT | Reuptake Inhibitor | Tropane ring system |

| Selective NET Inhibitors (e.g., Reboxetine) | NET | Selective Reuptake Inhibitor | Morpholine ring |

Studies on Molecular Interactions within Neurosecretory Pathways (e.g., Cytoskeleton, SNARE Complex Proteins, Calcium Channels, Nicotinic Receptors)

Neurotransmitter release is a highly orchestrated process involving a cascade of molecular events at the presynaptic terminal, known as neurosecretion. Key players in this pathway are potential targets for modulation by small molecules like those derived from a diphenylpropan-2-amine scaffold.

SNARE Complex Proteins: The core of the exocytotic machinery is the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, typically comprising syntaxin, SNAP-25, and synaptobrevin. nih.govnih.gov The formation of this complex pulls the synaptic vesicle and presynaptic membranes together, leading to fusion and neurotransmitter release. nih.gov While direct interactions of simple phenylalkylamines with SNARE proteins are not well-documented, this protein-protein interaction interface represents a theoretical target for small molecules that could either stabilize or destabilize the complex, thereby modulating exocytosis. nih.gov

Calcium Channels: The trigger for SNARE-mediated vesicle fusion is an influx of calcium ions through voltage-gated calcium channels (VGCCs). youtube.com Phenylalkylamines are a well-known class of L-type VGCC blockers. nih.govresearchgate.net The mechanism involves the drug binding to a site within the channel's alpha-1 subunit, allosterically modulating its function and reducing calcium influx. youtube.comnih.gov A molecule with a diphenylpropan-2-amine structure could potentially interact with VGCCs, thereby influencing neurotransmitter release by controlling the primary trigger for exocytosis. The specific affinity and selectivity for different VGCC subtypes (e.g., L-type, N-type, P/Q-type) would be a critical area of investigation.

Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are widely distributed in the central nervous system and play a significant role in modulating neuronal excitability and neurotransmitter release. nih.gov The most abundant subtypes in the brain are the homomeric α7 and heteromeric α4β2 receptors. nih.gov The structure of a nicotinic agonist pharmacophore generally includes a cationic center (a protonatable amine) and a hydrogen bond acceptor, with a specific distance between them. mdpi.com The diphenylpropan-2-amine scaffold contains a primary amine that would be protonated at physiological pH, making it a candidate for interaction with the orthosteric or allosteric sites of nAChRs. Such an interaction could either activate the receptor or modulate its response to the endogenous ligand, acetylcholine.

Mechanistic Examination of Molecular Recognition with Receptor Systems (focusing on binding profiles and interactions)

Molecular recognition between a ligand and a receptor is dictated by the complementary three-dimensional shapes and chemical properties of the interacting molecules. The diphenylpropan-2-amine scaffold possesses key pharmacophoric elements—two phenyl rings and a primary amine—that could enable it to bind to a variety of receptor systems.

A comprehensive understanding would require extensive radioligand binding assays against a panel of CNS receptors. Based on its structure, potential targets include:

Dopamine Receptors: Beyond the transporter, dopamine D2 receptors (D2R) are a primary target for many neuroactive compounds. There is evidence that D2R can form heterodimers with other receptors, such as the trace amine-associated receptor 1 (TAAR1), which alters their signaling properties. researchgate.net A diphenylpropan-2-amine derivative could exhibit affinity for D2R or TAAR1, potentially acting as an agonist, antagonist, or modulator of these receptor complexes.

Adrenergic Receptors: Given its structural similarity to norepinephrine, the scaffold could interact with α- and β-adrenergic receptors. For instance, chronic blockade of the norepinephrine transporter can lead to adaptive changes in the expression of α2A/C-adrenergic receptors. nih.gov A compound acting on both the transporter and the receptor could have complex downstream effects.

Pattern Recognition Receptors (PRRs): While primarily associated with the immune system, some PRRs like Toll-like receptors (TLRs) are also expressed in the CNS and can recognize endogenous molecules. rndsystems.com The study of how small synthetic molecules interact with these receptors is an emerging field, and the potential for a diphenylpropan-2-amine scaffold to engage with these systems, while speculative, cannot be entirely ruled out. uzh.ch

The binding mechanism at any of these sites would involve a combination of non-covalent interactions. The phenyl rings could engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor's binding pocket, while the protonated amine group could form a crucial salt bridge with an acidic residue, such as an aspartate, which is a common feature in aminergic receptors.

Table 2: Hypothetical Receptor Interactions for a Diphenylpropan-2-amine Scaffold

| Potential Receptor Target | Receptor Superfamily | Likely Interaction Type | Key Pharmacophoric Moieties Involved |

|---|---|---|---|

| Dopamine Transporter (DAT) | Solute Carrier (SLC) | Ionic bond, Hydrophobic | Protonated amine, Phenyl rings |

| Dopamine D2 Receptor | GPCR | Ionic bond, π-π stacking | Protonated amine, Phenyl rings |

| α7 Nicotinic Receptor | Ligand-gated ion channel | Cation-π, Hydrogen bond | Protonated amine |

| L-type Calcium Channel | Voltage-gated ion channel | Allosteric modulation | Phenyl rings, Amine group |

Design and Characterization of Chemical Probes for Neurobiological System Analysis

Chemical probes are small molecules designed with high affinity and selectivity for a specific biological target, enabling the study of that target's function in complex biological systems. mdpi.comresearchgate.net A well-characterized molecule built on the diphenylpropan-2-amine scaffold could serve as a starting point for the development of such probes.

The design process involves modifying the parent molecule to incorporate a reporter group (e.g., a fluorophore or biotin) or a reactive group for covalent labeling, without significantly compromising its binding affinity for the target. frontiersin.org

Affinity-Based Probes: If a diphenylpropan-2-amine derivative is found to have high affinity for a specific target, such as DAT, it could be functionalized with a tag. For example, attaching a fluorescent dye would allow for visualization of the transporter in cells or tissue slices via microscopy. Attaching a biotin (B1667282) tag would enable the isolation and identification of the target protein and its binding partners from cell lysates.

Activity-Based Probes (ABPs): These probes contain a reactive group that forms a covalent bond with the target, often in an activity-dependent manner. frontiersin.org While less common for transporters and receptors than for enzymes, an ABP could theoretically be designed if a reactive residue is present in the binding site of the target protein.

The characterization of a new chemical probe is a critical step. This involves confirming its selectivity profile to ensure it does not engage with unintended "off-targets," which could confound experimental results. researchgate.net Furthermore, its utility must be demonstrated in cellular or in vivo models to confirm that it can effectively report on the presence or activity of its intended target in a complex biological environment. mdpi.commdpi.com The development of probes from the diphenylpropan-2-amine scaffold would first require the identification of a high-affinity, selective interaction with a specific neurobiological target.

常见问题

Q. What are the optimal synthetic routes for 1,2-Diphenylpropan-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Classical Alkylation: React benzyl chloride with propan-2-amine under basic conditions (e.g., K₂CO₃) in anhydrous THF. Monitor temperature (0–5°C) to suppress side reactions like over-alkylation. Yield typically ranges 60–75% .

- Reductive Amination: Use acetophenone derivatives and ammonia in the presence of a reducing agent (e.g., NaBH₃CN). This method offers better stereochemical control but requires strict pH control (pH 6–7) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%). Validate via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy:

- NMR: ¹H NMR (CDCl₃) shows aromatic protons (δ 7.2–7.4 ppm) and amine protons (δ 1.2–1.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to the amine group .

- FT-IR: N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) verify amine functionality .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass (theoretical: 211.14 g/mol) and fragmentation patterns to distinguish from isomers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts improve stereochemical outcomes?

Methodological Answer:

- Chiral Catalysts: Use (R)-BINAP or Jacobsen’s salen complexes in asymmetric hydrogenation or reductive amination. For example, Ru-BINAP systems achieve >90% enantiomeric excess (ee) in propan-2-amine derivatives under H₂ pressure (50–100 bar) .

- Kinetic Resolution: Lipase-mediated transaminase reactions (e.g., ω-transaminase from Arthrobacter sp.) selectively resolve enantiomers. Optimize pH (7.5–8.5) and co-solvents (e.g., DMSO ≤10%) to retain enzyme activity .

- Validation: Chiral HPLC (Chiralpak AD-H column) or polarimetry confirms ee. Cross-validate with X-ray crystallography of diastereomeric salts .

Q. How do structural modifications (e.g., fluorination, adamantyl substitution) alter the biological activity of this compound derivatives?

Methodological Answer:

- Fluorination: Introduce fluorine at the phenyl para position via electrophilic substitution (e.g., Selectfluor®). Fluorinated analogs show enhanced metabolic stability (e.g., CYP450 resistance) but may reduce CNS penetration due to increased polarity .

- Adamantyl Substitution: Replace one phenyl group with adamantyl (via Grignard addition to ketones). The bulky adamantyl group enhances receptor binding specificity (e.g., σ-receptor affinity) but complicates solubility. Use co-solvents (e.g., cyclodextrins) for in vitro assays .

- Biological Testing: Perform radioligand binding assays (e.g., [³H]-DTG for σ-receptors) and functional assays (cAMP modulation) to quantify activity shifts .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist effects) for this compound analogs?

Methodological Answer:

- Assay Conditions: Compare studies for differences in cell lines (e.g., HEK293 vs. CHO), receptor isoforms, or assay buffers (e.g., Mg²⁺ concentration affects G-protein coupling) .

- Metabolic Interference: Test for off-target interactions (e.g., monoamine oxidase inhibition) using enzyme activity kits. Pre-incubate compounds with liver microsomes to identify active metabolites .

- Data Harmonization: Apply meta-analysis tools (e.g., RevMan) to aggregate results across studies. Weight data by sample size and methodological rigor (e.g., blinded vs. unblinded designs) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps to avoid inhalation .

- Waste Management: Neutralize amine-containing waste with 10% acetic acid before disposal. Store in labeled, airtight containers for incineration .

- Emergency Procedures: For skin contact, rinse with 1% boric acid solution. In case of ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。